molecular formula C9H7ClN2 B139885 3-Chloroquinolin-8-amine CAS No. 139399-66-9

3-Chloroquinolin-8-amine

Cat. No. B139885
M. Wt: 178.62 g/mol
InChI Key: JADNCHDIIRDJRU-UHFFFAOYSA-N
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Description

3-Chloroquinolin-8-amine is a chemical compound with the CAS Number: 139399-66-9 and a molecular weight of 178.62 . It has a linear formula of C9H7ClN2 .


Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to 3-Chloroquinolin-8-amine, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .


Molecular Structure Analysis

The InChI code for 3-Chloroquinolin-8-amine is 1S/C9H7ClN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 . This indicates the presence of a chlorine atom at the 3rd position and an amine group at the 8th position on the quinoline ring.


Physical And Chemical Properties Analysis

3-Chloroquinolin-8-amine is a solid at room temperature . and should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Antibacterial Properties

Research has demonstrated that derivatives of chloroquinolines, such as 8-nitrofluoroquinolone, exhibit significant antibacterial activity. In a study, various derivatives were synthesized and tested against gram-positive and gram-negative strains, showing good activity, particularly against S. aureus (Al-Hiari et al., 2007).

Antifungal Agents

Chloroquinoline derivatives have been synthesized for their potential as non-azole antimycotic agents. These compounds showed promising antifungal activity against various strains such as Aspergillus niger and Aspergillus flavus (Kumar et al., 2011).

Synthesis of Heterocyclic Systems

The chemistry of chloroquinoline derivatives, such as 2-chloroquinoline-3-carbaldehyde, has been extensively researched for the synthesis of various quinoline ring systems. These compounds have shown promise in both biological evaluation and synthetic applications (Hamama et al., 2018).

Antitubercular and Antimalarial Activity

Studies have synthesized 7-chloroquinoline derivatives that exhibit significant antitubercular and antimalarial activity. Some of these derivatives were found to be more active than traditional treatments like rifampicin and quinine (Patel et al., 2021).

Safety And Hazards

3-Chloroquinolin-8-amine is classified under GHS07 for safety. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-chloroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADNCHDIIRDJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroquinolin-8-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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